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molecular formula C14H23NO6 B8347733 Ethyl 2-[(4-tert-butoxy-4-oxobutanoyl)amino]-3-oxobutanoate

Ethyl 2-[(4-tert-butoxy-4-oxobutanoyl)amino]-3-oxobutanoate

Cat. No. B8347733
M. Wt: 301.34 g/mol
InChI Key: XMAXFHVTZZVLGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09212170B2

Procedure details

4-Tert-butoxy-4-oxobutanoic acid (1.7 g) and N-methylmorpholine (1.1 mL) were dissolved in tetrahydrofuran (60 mL), and the solution was cooled to 0° C. Isobutyl chloroformate (1.3 mL) was added thereto, and the mixture was stirred at 0° C. for 30 minutes. A solution of ethyl 2-amino-3-oxobutanoate hydrochloride (1.8 g) in N,N-dimethylformamide (30 mL) was added thereto, and the mixture was stirred at 0° C. for 5 minutes. Then, N-methylmorpholine (1.1 mL) was added thereto, and the mixture was stirred at room temperature for 20 hours. Ethyl acetate was added to the reaction solution, and the organic layer was washed with water and dried over sodium sulfate. The solvent was distilled off under reduced pressure, and the obtained residue was purified by silica gel column chromatography (Moritex Corporation, elution solvent: hexane/ethyl acetate) to obtain the title compound (2.2 g) as a yellow oil (yield: 72%).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
1.1 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
72%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:12])[CH2:7][CH2:8][C:9]([OH:11])=O)([CH3:4])([CH3:3])[CH3:2].CN1CCOCC1.ClC(OCC(C)C)=O.Cl.[NH2:29][CH:30]([C:36](=[O:38])[CH3:37])[C:31]([O:33][CH2:34][CH3:35])=[O:32]>O1CCCC1.CN(C)C=O.C(OCC)(=O)C>[C:1]([O:5][C:6](=[O:12])[CH2:7][CH2:8][C:9]([NH:29][CH:30]([C:36](=[O:38])[CH3:37])[C:31]([O:33][CH2:34][CH3:35])=[O:32])=[O:11])([CH3:2])([CH3:3])[CH3:4] |f:3.4|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
C(C)(C)(C)OC(CCC(=O)O)=O
Name
Quantity
1.1 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.3 mL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Three
Name
Quantity
1.8 g
Type
reactant
Smiles
Cl.NC(C(=O)OCC)C(C)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
1.1 mL
Type
reactant
Smiles
CN1CCOCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 20 hours
Duration
20 h
WASH
Type
WASH
Details
the organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (Moritex Corporation, elution solvent: hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(CCC(=O)NC(C(=O)OCC)C(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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